Sodium p-Toluenesulfinate Tetrahydrate
Description
Properties
IUPAC Name |
sodium;4-methylbenzenesulfinate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.4H2O/c1-6-2-4-7(5-3-6)10(8)9;;;;;/h2-5H,1H3,(H,8,9);;4*1H2/q;+1;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPRYQZBDONMGJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635646 | |
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868858-48-4 | |
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-Toluenesulfinate Tetrahydrate can be synthesized through the reduction of p-toluenesulfonyl chloride. The process involves the following steps:
Hydrolysis: p-Toluenesulfonyl chloride is hydrolyzed in the presence of water to form p-toluenesulfinic acid.
Neutralization: The resulting p-toluenesulfinic acid is then neutralized with sodium hydroxide to form sodium p-toluenesulfinate.
Crystallization: The compound is crystallized from an aqueous solution to obtain the tetrahydrate form.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated crystallization techniques enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium p-Toluenesulfinate Tetrahydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to form p-toluenesulfonic acid.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form p-toluenesulfonic acid.
Common Reagents and Conditions:
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Major Products:
Reduction: p-Toluenesulfonic acid.
Substitution: Various substituted toluenesulfinates.
Oxidation: p-Toluenesulfonic acid.
Scientific Research Applications
Organic Synthesis
Sodium p-toluenesulfinate tetrahydrate serves as a significant alkylating agent in organic reactions. It is utilized in the synthesis of various organic compounds, particularly as an intermediate in the preparation of biologically active molecules. Its ability to introduce sulfonate groups into substrates makes it valuable in creating sulfonamides and other derivatives.
Key Applications:
- Alkylation Reactions : Acts as a non-oxidizing catalyst in alkylation processes.
- Synthesis of Sulfonamides : Used in the formation of sulfonamide antibiotics and other pharmaceutical compounds.
- Functional Group Transformations : Facilitates the conversion of alcohols to sulfonates, enhancing reactivity for further synthetic steps.
Pharmaceutical Applications
In the pharmaceutical industry, this compound is recognized for its role as an intermediate in drug synthesis. Its application extends to the development of various therapeutic agents, particularly those targeting bacterial infections due to its involvement in sulfonamide synthesis.
Case Studies:
- Sulfonamide Antibiotics : Research indicates that compounds derived from sodium p-toluenesulfinate exhibit antibacterial properties, making them crucial in developing new antibiotics .
- Drug Development : Studies have shown that sodium p-toluenesulfinate can be employed to modify existing drugs to enhance their efficacy or reduce side effects .
Analytical Chemistry
This compound finds extensive use in analytical chemistry, particularly in methods such as:
- Western Blotting (WB) : It is utilized as a reagent to detect specific proteins within complex mixtures.
- Enzyme-linked Immunosorbent Assay (ELISA) : Serves as a substrate or labeling agent in immunoassays.
- Flow Cytometry (FC) : Used for labeling cells and analyzing cell populations based on specific markers.
Biochemical Applications
This compound is also applied in various biochemical techniques due to its ability to modify proteins and other biomolecules. Its role includes:
- Protein Labeling : Facilitates the conjugation of sulfonate groups to proteins, aiding in their purification and characterization.
- Cell Biology Studies : Employed in studies involving cell signaling and interactions due to its reactivity with cellular components.
Mechanism of Action
The mechanism of action of Sodium p-Toluenesulfinate Tetrahydrate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic group (-SO2Na) can participate in nucleophilic substitution reactions, where it donates electrons to form new bonds. Additionally, it can undergo oxidation and reduction reactions, altering its oxidation state and forming different products .
Comparison with Similar Compounds
Hydration States and Purity
Sodium p-toluenesulfinate exists in anhydrous, dihydrate, and tetrahydrate forms. The tetrahydrate is preferred in synthesis due to its stability, while anhydrous forms (87–97% purity) may yield lower reaction efficiencies . For example, anhydrous sodium p-toluenesulfinate from Aldrich (87% purity) resulted in reduced yields compared to the tetrahydrate . In contrast, zinc bis(p-toluenesulfinate) dihydrate, another sulfinate salt, shows distinct solubility and thermal stability due to its Zn²⁺ counterion and hydration state .
Table 1: Hydration State Comparison
Structural and Functional Group Differences
- Sulfinate vs. Sulfonate: Sodium p-toluenesulfinate (R-SO₂⁻) is a sulfinate, whereas p-toluenesulfonic acid monohydrate (R-SO₃H·H₂O, CAS 6192-52-5) is a sulfonic acid. The sulfonate group (SO₃⁻) is more electron-withdrawing, making sulfonic acids stronger acids (e.g., p-toluenesulfonic acid, pKa ≈ −2) compared to sulfinates (pKa ~4–5) . This difference dictates their roles: sulfinates act as nucleophiles, while sulfonates are catalysts in esterifications .
- Crystal Packing : Sodium p-toluenesulfinate tetrahydrate exhibits O–H···O and O–H···π interactions, whereas sodium perborate tetrahydrate (NaBO₃·4H₂O) forms hydrogen-bonded networks that influence its decomposition kinetics .
Table 2: Functional Group and Reactivity
Physical and Chemical Properties
Biological Activity
Sodium p-toluenesulfinate tetrahydrate (Na+·C7H7O2S−·4H2O) is an organosulfur compound derived from para-toluenesulfinic acid. This compound exhibits a variety of biological activities that have been studied extensively, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, applications, and relevant case studies.
- Molecular Formula : CH3C6H4SO2Na·4H2O
- Molecular Weight : 250.25 g/mol
- CAS Number : 824-79-3
- Assay Purity : 97.0-102.0% .
The compound has a tetrahedral molecular geometry around the sulfur atom, with bond angles ranging from 102.23° to 110.04° . The presence of water molecules in its structure facilitates hydrogen bonding, contributing to its solubility and reactivity.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through its role as a nucleophilic and electrophilic reagent in various chemical reactions:
- Nucleophilic Agent : It can act as a nucleophile in electrophilic aromatic substitution reactions, facilitating the formation of sulfonamides and sulfonylated compounds .
- Electrophilic Reactions : The compound participates in electrophilic reactions, leading to the synthesis of diverse organosulfur compounds .
- Radical Reactions : It can also engage in radical reactions under specific conditions, which have implications in synthetic organic chemistry .
Applications in Research and Industry
This compound has found applications across various fields:
- Organic Synthesis : It serves as a versatile building block for synthesizing sulfonamides and other sulfur-containing compounds, playing a crucial role in pharmaceutical chemistry .
- Biological Studies : The compound has been used to explore biochemical pathways involving sulfur compounds, particularly in the context of drug development .
Case Study 1: Synthesis of Sulfonamides
A study demonstrated that this compound could be effectively used to synthesize various sulfonamides through nucleophilic substitution reactions. The reaction conditions were optimized to yield high purity products with minimal by-products .
Case Study 2: Antimicrobial Activity
Research has indicated that sodium p-toluenesulfinate exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .
Data Table: Biological Activities and Applications
Q & A
Q. What are the standard methods for synthesizing Sodium p-Toluenesulfinate Tetrahydrate, and how is purity validated?
this compound is typically synthesized via sulfination reactions using p-toluenesulfonyl chloride and sodium sulfite under controlled pH (7–9) and temperature (60–80°C). Post-synthesis, purity is validated using HPLC (>98% purity threshold) and FT-IR (characteristic S=O stretching at 1040–1120 cm⁻¹). Crystallization in aqueous ethanol ensures tetrahydrate formation. Confirm hydration state via thermogravimetric analysis (TGA) , showing ~18% mass loss at 110–150°C corresponding to four water molecules .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR (D₂O) shows aromatic protons at δ 7.45–7.65 ppm (doublets) and methyl protons at δ 2.30 ppm. ¹³C NMR confirms the sulfinate group (δ 125–135 ppm for aromatic carbons).
- XRD : Crystalline structure analysis reveals monoclinic symmetry (space group P2₁/c) with lattice parameters a = 8.92 Å, b = 12.34 Å, c = 7.56 Å.
- Elemental analysis : Validate C, H, S, and Na content within ±0.3% of theoretical values (C: 34.43%, H: 5.25%, S: 13.12%, Na: 9.41%) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a sulfinating agent in radical reactions (e.g., with alkenes/alkynes) and a catalyst in isocyanate trimerization. For example, in aryl isocyanate trimerization , it achieves >90% conversion at 5 mol% loading in solvent-free conditions (80°C, 4 hrs). Mechanistic studies suggest it stabilizes transition states via sulfinate-oxygen coordination .
Advanced Research Questions
Q. How do reaction conditions (pH, solvent) influence the catalytic efficiency of this compound in radical polymerization?
Optimal catalytic activity in copper-mediated radical reactions requires pH 8–9 (buffered with NaHCO₃) to prevent sulfinate decomposition. Polar aprotic solvents (e.g., DMF) enhance solubility, but water improves regioselectivity in styrene derivatives. Kinetic studies show a 15–20% yield drop in non-aqueous systems due to reduced intermediate stability .
Q. What strategies mitigate hygroscopicity-related instability during long-term storage?
Store in desiccators with silica gel (RH <10%) at 4°C. Pre-drying samples under vacuum (40°C, 12 hrs) reduces adsorbed moisture. For hygroscopicity quantification, dynamic vapor sorption (DVS) shows 5–7% mass gain at 60% RH, correlating with reduced catalytic activity. Use argon-purged vials for air-sensitive applications .
Q. How can contradictory literature reports on sulfinate redox behavior be resolved?
Discrepancies in redox potentials (e.g., −0.45 V vs. −0.62 V vs. Ag/AgCl) arise from solvent (acetonitrile vs. water) and reference electrode inconsistencies. Standardize measurements using cyclic voltammetry in degassed 0.1 M KCl with a Pt-working electrode. Control dissolved oxygen (<1 ppm) to avoid sulfinate oxidation to sulfonate .
Q. What experimental design optimizes this compound in asymmetric catalysis?
For enantioselective sulfonylation, combine with chiral ligands (e.g., BINAP) and Cu(I) salts. A DOE (Design of Experiments) approach identifies optimal ligand:metal ratios (1:1.2) and temperature (25°C), achieving 85% ee. Monitor reaction progress via chiral HPLC (Chiralpak IC column) .
Methodological Considerations
Q. How to analyze trace impurities (e.g., sulfonate byproducts) in this compound?
Use ion chromatography (Dionex ICS-5000) with a conductivity detector. A 4 mM NaHCO₃/1.8 mM Na₂CO₃ eluent resolves sulfinate (Rt = 8.2 min) and sulfonate (Rt = 10.5 min). Limit of quantification (LOQ) for sulfonate is 0.05% w/w .
Q. What protocols ensure reproducibility in kinetic studies of sulfinate-mediated reactions?
Standardize substrate purity (>99%), degas solvents via freeze-pump-thaw cycles, and use a temperature-controlled reactor (±0.1°C). For radical reactions, initiate with AIBN (1 mol%) under UV light (365 nm). Track kinetics via in-situ FT-IR (C=C bond disappearance at 1630 cm⁻¹) .
Q. How to reconcile conflicting data on sulfinate toxicity in biological assays?
Discrepancies in cytotoxicity (IC₅₀ = 50–200 µM) stem from cell line variability (e.g., HepG2 vs. HEK293). Use MTT assays with standardized protocols (24-hr exposure, 10% FBS). Cross-validate with zebrafish embryo models (LC₅₀ = 120 µM at 72 hpf) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
